molecular formula C7H7BrN2O3 B042433 4-Bromo-5-methoxy-2-nitroaniline CAS No. 173312-36-2

4-Bromo-5-methoxy-2-nitroaniline

Cat. No. B042433
M. Wt: 247.05 g/mol
InChI Key: JYXJPWNTXBYKMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-5-methoxy-2-nitroaniline involves several chemical processes, with a notable example being the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide in methanol, leading to the substitution of the 2-bromine atom by a methoxy group (Chauvière, Jaud, & Rameau, 1995). Furthermore, a method for synthesizing 2-nitro-4-methoxyaniline, a related compound, through acetylation, nitration, and reduction from 4-methoxyaniline has been reported, achieving a product yield of 71% (Hou Zhan-peng, 2009).

Molecular Structure Analysis

The molecular structure and hydrogen-bonding patterns of 5-methoxy-2-nitroaniline have been extensively analyzed through X-ray single crystal diffraction experiments and theoretical methods like QTAIM and NCI, revealing detailed insights into its supramolecular structure and intermolecular interactions (Hernández-Paredes et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 4-Bromo-5-methoxy-2-nitroaniline derivatives showcase a variety of products and intermediates. For instance, the synthesis of 2-bromo-4-nitrophenol from 2-methoxy-5-nitroaniline via diazotization and further reactions demonstrates the compound's reactivity and the influence of different functional groups on its chemical behavior (Li Zi-ying, 2008).

Physical Properties Analysis

The physical properties of 4-Bromo-5-methoxy-2-nitroaniline derivatives, such as crystal structure and phase behavior, are critical for understanding their stability, solubility, and overall behavior in various conditions. The crystalline structure of related compounds has been determined, providing insights into their solid-state geometries and stability under different conditions (Sergienko, Abramenko, & Gorbunova, 2019).

Scientific Research Applications

  • Regioselectivity in Nucleophilic Aromatic Photosubstitution : A study by Cantos, Marquet, and Moreno-Mañas (1987) explored the regioselectivity of nucleophilic aromatic photosubstitution reactions using 4-Bromo-5-methoxy-2-nitroaniline (Cantos, Marquet, & Moreno-Mañas, 1987).

  • Study of Hydrogen Bonding : Dyall (1970) researched how a 4-nitro substituent can strengthen hydrogen bonds in 2-iodo- and 2-bromo-aniline, using 4-Bromo-5-methoxy-2-nitroaniline (Dyall, 1970).

  • Structural Studies of Nitroimidazoles : Chauvière, Jaud, and Rameau (1995) used 4-Bromo-5-methoxy-2-nitroaniline in studying the structures of certain nitroimidazoles (Chauvière, Jaud, & Rameau, 1995).

  • Preparation of Aminopyrimidines : Brown and Forster (1966) utilized 4-Bromo-5-methoxy-2-nitroaniline in pyrimidine reactions for preparing n- and t-butyl-aminopyrimidines (Brown & Forster, 1966).

  • Chemical Reactions Involving Substituted Hydroxybenzofurans : Hishmat and Rahman (1973) studied its use in bromination, nitration, and oxidation reactions involving substituted hydroxybenzofurans (Hishmat & Rahman, 1973).

  • Ring-Opening Reactions : Mance et al. (2002) reported its use in the ring-opening reaction of 5-substituted epoxyisoindolines to produce new compounds (Mance et al., 2002).

  • Potential Medical Applications : Gupta (2018) found that 4-Bromo-5-methoxy-2-nitroaniline shows potent antibacterial activity against Pseudomonas aeruginosa, suggesting potential medical applications (Gupta, 2018).

  • Synthesis of Quinolines : Lamberth et al. (2014) used 2-2,3-Tribromopropanal for transforming 4-Bromo-5-methoxy-2-nitroaniline into various quinolines (Lamberth et al., 2014).

  • Synthesis of 2-Bromo-4-nitrophenol : Li Zi-ying (2008) demonstrated its use in the efficient synthesis of 2-bromo-4-nitrophenol (Li Zi-ying, 2008).

  • Urease Inhibitory and Antioxidant Activities : Zulfiqar et al. (2020) found that derivatives of 4-Bromo-5-methoxy-2-nitroaniline exhibit urease inhibitory and antioxidant activities (Zulfiqar et al., 2020).

Safety And Hazards

Future Directions

The future directions for the use and study of 4-Bromo-5-methoxy-2-nitroaniline are not specified in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

4-bromo-5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXJPWNTXBYKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445113
Record name 4-BROMO-5-METHOXY-2-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methoxy-2-nitroaniline

CAS RN

173312-36-2
Record name 4-BROMO-5-METHOXY-2-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-methoxy-2-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Sheibani, K Wärnmark - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
… Subsequent bromination using NBS led to 4-bromo-5-methoxy-2-nitroaniline (14) that was further transformed into 5-bromo-2-iodo-4-methoxyaniline (15) in a two-step-one-pot …
Number of citations: 13 pubs.rsc.org
JM Kauffman, PT Litak, WJ Boyko - Journal of heterocyclic …, 1995 - Wiley Online Library
Dibenzofurans, a dibenzothiophene, and carbazoles, each substituted with a 2‐benzoxazolyl group as well as an ortho‐hydroxyl group, were synthesized to produce fluors with …
Number of citations: 29 onlinelibrary.wiley.com
IA Wright, A Danos, S Montanaro… - … A European Journal, 2021 - Wiley Online Library
… We substantially simplified the route to 5 by starting from 4-bromo-5-methoxy-2-nitroaniline 2, which can be synthesized in large quantities from readily-available 5-chloro-2-nitroaniline …

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